molecular formula C22H19ClFN3O3S B4300278 N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE

Cat. No.: B4300278
M. Wt: 459.9 g/mol
InChI Key: VYRQCHHFZJUWER-UHFFFAOYSA-N
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Description

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 2-chloro-4-nitrophenyl group, an aminoethyl chain, and a 4-fluorobenzylthio group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of aniline to produce 2-chloro-4-nitroaniline, which is then reacted with ethylene diamine to form the aminoethyl intermediate. This intermediate is subsequently coupled with 4-fluorobenzylthiol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: An antibiotic with a similar nitrophenyl group.

    N-(4-nitrophenyl)acetamide: Shares the nitrophenyl moiety but differs in other functional groups.

Uniqueness

N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3S/c23-19-13-17(27(29)30)9-10-20(19)25-11-12-26-22(28)18-3-1-2-4-21(18)31-14-15-5-7-16(24)8-6-15/h1-10,13,25H,11-12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRQCHHFZJUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
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N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
Reactant of Route 3
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N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
Reactant of Route 4
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N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
Reactant of Route 6
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N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE

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